molecular formula C7H4FNO3 B1294362 4-Fluoro-2-nitrobenzaldehyde CAS No. 2923-96-8

4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362
CAS No.: 2923-96-8
M. Wt: 169.11 g/mol
InChI Key: ORCGMGUNVGVHDN-UHFFFAOYSA-N
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Scientific Research Applications

4-Fluoro-2-nitrobenzaldehyde is used in various scientific research applications, including:

Future Directions

: NIST Chemistry WebBook

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-fluorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of by-products .

Another method involves the chlorination of 2-chloro-4-fluorotoluene followed by hydrolysis and nitration. The chlorination is performed under the irradiation of a high-pressure ultraviolet lamp, and the hydrolysis is catalyzed by an acid. The nitration step is similar to the one described above .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent to the aldehyde group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-nitrobenzaldehyde is unique due to the presence of both the fluorine atom and the nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and physical properties to the compound, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

4-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGMGUNVGVHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183487
Record name Benzaldehyde, 4-fluoro-2-nitro-
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Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2923-96-8
Record name 4-Fluoro-2-nitrobenzaldehyde
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Record name 4-Fluoro-2-nitrobenzaldehyde
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Record name 4-Fluoro-2-nitrobenzaldehyde
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Record name 4-fluoro-2-nitrobenzaldehyde
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Record name 4-Fluoro-2-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

N,N-Dimethyl-2-(4-fluoro-2-nitrophenyl)ethenylamine (6.72 g, 32 mmol) and NaIO4 (20.53 g, 96 mmol) were stirred in 50% aqueous THF (160 ml) at room temperature for 1.5 hours. The mixture was filtered in a celite pad and eluted with EtOAc. The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (50% CH2Cl2 /hexane) affording 4-fluoro-2-nitro benzaldehyde as an orange oil.
Quantity
6.72 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
20.53 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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